molecular formula C18H20N4O4S2 B13951155 Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- CAS No. 936909-94-3

Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-

Cat. No.: B13951155
CAS No.: 936909-94-3
M. Wt: 420.5 g/mol
InChI Key: ZVPFNHQYOQGSQI-UHFFFAOYSA-N
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Description

2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol: is a complex organic compound with the molecular formula C18H20N4O4S2 . It is characterized by the presence of a benzothiazole ring, an azo group, and an imino group, making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative by reacting 2-aminothiophenol with methylsulfonyl chloride under controlled conditions.

    Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with diazonium salts derived from aniline derivatives. This step forms the azo linkage.

    Imino Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and imino groups, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol
  • 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol

Uniqueness

The presence of the methylsulfonyl group and the specific arrangement of the azo and imino groups confer unique chemical properties to 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

936909-94-3

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3

InChI Key

ZVPFNHQYOQGSQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

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